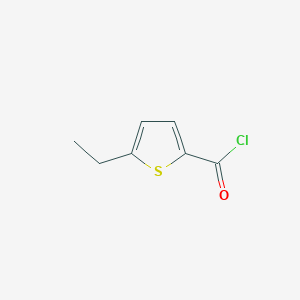

5-Ethylthiophene-2-carbonyl chloride

Description

Contextualization within Thiophene (B33073) Chemistry and Acyl Halide Families

Thiophenes are a class of heterocyclic compounds that are structurally similar to benzene, with a sulfur atom replacing a carbon-carbon double bond in the ring. This substitution imparts unique chemical and physical properties. The thiophene ring system is a common structural motif in a wide array of pharmaceuticals, agrochemicals, and materials for organic electronics, largely due to its electronic properties and ability to engage in various chemical transformations. researchgate.netfrontiersin.org Thiophene and its derivatives are known to be important building blocks in medicinal chemistry. wikipedia.org

Acyl halides, and specifically acyl chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom. chemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl group. The carbon atom of the carbonyl chloride group (-COCl) is highly electrophilic because it is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine. libretexts.org This high degree of positive charge makes acyl chlorides exceptionally susceptible to attack by nucleophiles, leading to a class of reactions known as nucleophilic acyl substitution. libretexts.org

5-Ethylthiophene-2-carbonyl chloride, therefore, exists at the intersection of these two important chemical families. It possesses the thiophene core, a feature exploited in the design of functional molecules, combined with the high reactivity of an acyl chloride, which allows for its efficient incorporation into larger, more complex structures. chemimpex.com

Significance of this compound as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its utility stems directly from the reactivity of the acyl chloride group. libretexts.org This functional group serves as an efficient "handle" for attaching the 5-ethylthiophene-2-carbonyl moiety to other molecules through nucleophilic acyl substitution reactions. libretexts.orgyoutube.com

This reactivity allows for the synthesis of a diverse range of thiophene derivatives, including:

Esters: Formed by reacting with alcohols.

Amides: Formed by reacting with ammonia (B1221849) or primary/secondary amines.

Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.

Anhydrides: Formed by reacting with carboxylic acids. libretexts.org

These reactions are typically rapid and high-yielding, often proceeding readily without the need for a catalyst due to the high reactivity of the acyl chloride itself. youtube.com The ability to easily form these new chemical bonds makes this compound a valuable building block in multi-step syntheses. Thiophene-based structures are integral to numerous active pharmaceutical ingredients and agrochemicals, and compounds like this compound serve as key precursors in their synthesis. chemimpex.comgoogle.com For instance, the related compound, 5-chlorothiophene-2-carbonyl chloride, is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban and the nematicide Tioxazafen. google.com

Overview of Key Academic Research Foci and Methodological Approaches

Academic research involving this compound is predominantly focused on synthetic organic chemistry, medicinal chemistry, and materials science. The principal methodological approach employed is the nucleophilic acyl substitution reaction, which leverages the compound's electrophilic nature to construct more complex molecular frameworks. libretexts.orglibretexts.org

Research efforts can be broadly categorized by the type of bond being formed and the target molecule's intended application:

Formation of Amides: A significant area of research involves the reaction of thiophene carbonyl chlorides with various amines to synthesize thiophene carboxamides. These structures are of high interest in medicinal chemistry due to their potential biological activities. For example, novel thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative effects. mdpi.com

Formation of Esters: The synthesis of thiophene-based esters via reaction with alcohols is another common application. These esters can be final target molecules or intermediates for further chemical modification.

Friedel-Crafts Acylation: This methodology is used to attach the thiophene carbonyl group to another aromatic ring, forming a diaryl ketone structure. This is a fundamental carbon-carbon bond-forming reaction crucial for creating more complex organic molecules.

The synthesis of the acyl chloride itself is typically achieved by treating the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.orglibretexts.org This conversion is a standard and efficient procedure in organic synthesis. chemicalbook.comgoogle.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64964-17-6 | bldpharm.commatrixscientific.commolbase.com |

| Molecular Formula | C₇H₇ClOS | matrixscientific.commolbase.com |

| Molecular Weight | 174.65 g/mol | matrixscientific.commolbase.com |

| MDL Number | MFCD00130093 | matrixscientific.com |

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Nucleophile | Product Class | General Reaction Scheme |

| Esterification | Alcohol (R'-OH) | Ester | 5-Et-Th-COCl + R'-OH → 5-Et-Th-COOR' + HCl |

| Amidation | Amine (R'-NH₂) | Amide | 5-Et-Th-COCl + R'-NH₂ → 5-Et-Th-CONHR' + HCl |

| Hydrolysis | Water (H₂O) | Carboxylic Acid | 5-Et-Th-COCl + H₂O → 5-Et-Th-COOH + HCl |

| Friedel-Crafts Acylation | Arene (Ar-H) | Ketone | 5-Et-Th-COCl + Ar-H → 5-Et-Th-CO-Ar + HCl |

(Note: "5-Et-Th" represents the 5-ethylthiophene-2-yl group)

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYANGIDNHXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489604 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64964-17-6 | |

| Record name | 5-Ethylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Ethylthiophene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions involving 5-Ethylthiophene-2-carbonyl chloride are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.comkhanacademy.org This addition-elimination mechanism is characteristic of carboxylic acid derivatives. libretexts.orgyoutube.com The reactivity of the acyl chloride is high, allowing for reactions with both strong and weak nucleophiles. uomustansiriyah.edu.iq

This compound readily reacts with alcohols in a process known as alcoholysis to form the corresponding esters. uomustansiriyah.edu.iq This reaction is a highly efficient method for ester synthesis due to the high reactivity of the acyl chloride. The reaction typically proceeds rapidly at room temperature and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. uomustansiriyah.edu.iqchemguide.co.uk

The general reaction can be represented as follows:

Reaction of this compound with an alcohol (R-OH) in the presence of a base to yield a 5-ethylthiophene-2-carboxylate ester.

The steric hindrance of the alcohol plays a significant role in the reaction rate, following the general order: primary > secondary > tertiary alcohols. uomustansiriyah.edu.iq This selectivity can be exploited in syntheses involving molecules with multiple hydroxyl groups. While specific studies detailing a wide range of alcohols with this compound are not prevalent, the reactivity is analogous to other substituted thiophene-2-carbonyl chlorides.

Table 1: Examples of Esterification Reactions with Acyl Chlorides

| Acyl Chloride Reactant | Alcohol Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| Ethanoyl chloride | Ethanol (B145695) | Ethyl ethanoate | Room Temperature |

| Benzoyl chloride | Methanol | Methyl benzoate | Pyridine, 0°C to RT |

| 5-Chlorothiophene-2-carbonyl chloride | Methanol | Methyl 5-chlorothiophene-2-carboxylate researchgate.net | Base (e.g., Na2CO3) researchgate.net |

| This compound | Generic Alcohol (R-OH) | Alkyl 5-ethylthiophene-2-carboxylate | Base (e.g., Pyridine) |

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of amides. This process, also known as aminolysis, involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. youtube.comlibretexts.org The reaction is generally very fast and exothermic.

Similar to esterification, the reaction produces HCl as a byproduct. To prevent the protonation of the reactant amine, which would render it non-nucleophilic, two equivalents of the amine are typically used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl, forming an ammonium (B1175870) salt. uomustansiriyah.edu.iqlibretexts.org Alternatively, an inexpensive external base like sodium hydroxide (B78521) or pyridine can be used, which is particularly important if the amine is valuable. uomustansiriyah.edu.iqyoutube.com

The general reaction is as follows:

Reaction of this compound with an amine (R1R2NH) to form a 5-ethylthiophene-2-carboxamide.

The synthesis of various thiophene-2-carboxamide derivatives has been reported, highlighting the utility of this reaction. nih.gov While many protocols exist, challenges can arise with sterically hindered amines or those with low nucleophilicity due to electronic effects. researchgate.netrsc.org In such cases, alternative coupling agents or reaction conditions may be necessary. researchgate.net

Table 2: Synthesis of Amide Derivatives from Acyl Chlorides

| Acyl Chloride Reactant | Amine Nucleophile | Product | Key Findings/Conditions |

|---|---|---|---|

| 5-Bromothiophene-2-carbonyl chloride | 4-aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide | Reaction performed at 0°C to room temperature in DCM with TEA as a base. mdpi.com |

| 3,4,5-Trimethoxybenzoyl chloride | Morpholine | (4-(3,4,5-trimethoxybenzoyl))morpholine | One equivalent of amine used with one equivalent of NaOH. uomustansiriyah.edu.iq |

| This compound | Generic Amine (R1R2NH) | N,N-Disubstituted-5-ethylthiophene-2-carboxamide | Typically requires two equivalents of amine or one equivalent of amine and an external base. |

Beyond simple alcohols and amines, this compound can react with a variety of other nucleophiles containing oxygen or nitrogen. For instance, reaction with a carboxylate salt (R-COO⁻) yields a mixed acid anhydride. This reaction is another example of nucleophilic acyl substitution.

Reactions with nitrogen nucleophiles like hydrazine (B178648) and its derivatives can produce acylhydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds. Similarly, hydroxylamine (B1172632) can react to form hydroxamic acids. The fundamental mechanism remains the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. The specific products obtained depend on the structure of the nucleophile used.

Electrophilic and Organometallic Reactions

While the primary reactivity of this compound is centered on nucleophilic attack at the carbonyl carbon, reactions involving organometallic reagents represent another important class of transformations.

Organometallic reagents, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and organocuprates (R₂CuLi), are powerful nucleophiles that readily react with acyl chlorides. youtube.comlibretexts.org Typically, highly reactive organometallics like Grignard or organolithium reagents add twice to acyl chlorides. The first addition is a nucleophilic acyl substitution that forms a ketone intermediate. youtube.comsaskoer.ca This ketone is also highly reactive towards the organometallic reagent and undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. uomustansiriyah.edu.iqsaskoer.ca

However, less reactive organometallic reagents can be used to stop the reaction at the ketone stage. For example, lithium dialkylcuprates (Gilman reagents) are known to react with acyl chlorides to produce ketones without proceeding to the tertiary alcohol. youtube.com Similarly, certain organoaluminum and organocadmium reagents are also used for this selective transformation.

The reaction of an acyl chloride with an organometallic reagent to form a ketone proceeds through the standard addition-elimination mechanism. The carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Step 1: Nucleophilic attack by the organometallic reagent on the carbonyl carbon.

In the next step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This results in the formation of a ketone. saskoer.ca

Step 2: Elimination of the chloride leaving group to form a ketone.

The reason highly reactive reagents like Grignards add a second time is that the ketone product is generally more reactive than the starting acyl chloride towards nucleophilic attack. To prevent this second addition, less reactive reagents are used. The mechanism of action for reagents like trialkylaluminum or organocuprates involves intermediates that are less prone to further reaction. The nature of the metal center influences the reactivity. In these cases, the tetrahedral intermediate may be stabilized as a complex (an ion pair or a chelated structure), which is stable at the reaction temperature and does not readily collapse to the ketone until workup. saskoer.ca This prevents the ketone from being formed in the presence of unreacted organometallic reagent, thus avoiding the second addition. After the initial organometallic reagent is consumed or quenched, the intermediate is hydrolyzed to afford the final ketone product.

Reactions with Organometallic Reagents (e.g., Trialkylaluminum Compounds)

Steric and Electronic Effects of Alkyl Group Size on Reaction Outcomes

The presence of the ethyl group at the 5-position of the thiophene (B33073) ring in this compound introduces distinct steric and electronic effects that influence its reactivity. Alkyl groups, such as the ethyl group, are known to be electron-donating through an inductive effect. This property increases the electron density of the thiophene ring, which can, in turn, affect the reactivity of the carbonyl group. The increased electron density can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less susceptible to nucleophilic attack compared to an unsubstituted thiophene-2-carbonyl chloride.

The interplay of these electronic and steric factors is crucial in determining the outcomes of various reactions involving this compound. The electron-donating nature of the ethyl group generally activates the thiophene ring towards electrophilic substitution, while simultaneously exerting a modest deactivating effect on the carbonyl carbon towards nucleophilic attack. The steric bulk, although not excessively large, can be a determining factor in reactions with sterically demanding partners.

Friedel-Crafts Type Acylation with Thiophene Ring Systems

This compound serves as an effective acylating agent in Friedel-Crafts type reactions, allowing for the introduction of the 5-ethylthenoyl group onto other aromatic systems. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the carbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations. chemistrysteps.com

The thiophene ring itself is a reactive substrate in electrophilic aromatic substitutions, and Friedel-Crafts acylation of thiophene is a well-established method for the synthesis of thienyl ketones. nih.gov When this compound is used to acylate another thiophene molecule, the reaction introduces the 5-ethylthenoyl group, leading to the formation of a di-thienyl ketone. The regioselectivity of the acylation on the reacting thiophene ring is predominantly at the 2-position, due to the superior stabilization of the positive charge in the intermediate sigma complex. masterorganicchemistry.com

The reaction conditions for such acylations, including the choice of Lewis acid and solvent, can significantly impact the yield and purity of the product. While strong Lewis acids like AlCl₃ are common, milder catalysts can also be employed to avoid potential side reactions associated with the sensitive thiophene ring. google.com

Below is a representative table of a Friedel-Crafts acylation reaction using a thiophene-2-carbonyl chloride derivative with benzene, illustrating typical reaction parameters and outcomes.

Table 1: Representative Friedel-Crafts Acylation with a Thiophene-2-carbonyl Chloride Derivative

| Acylating Agent | Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| This compound | Benzene | AlCl₃ | Dichloromethane | 0 to 25 | ~85 |

| Thiophene-2-carbonyl chloride | Toluene (B28343) | FeCl₃ | Nitrobenzene | 25 | ~90 |

| 5-Chlorothiophene-2-carbonyl chloride | Anisole | ZnCl₂ | Carbon disulfide | 20 | ~80 |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of thienyl ketones and other derivatives.

Palladium-Catalyzed Cross-Coupling with Boronic Acids for Thienyl Ketone Synthesis

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, can be adapted for the use of acyl chlorides like this compound. This reaction provides a direct and efficient route to synthesize unsymmetrical ketones. In this context, this compound can be coupled with various aryl or heteroaryl boronic acids to yield the corresponding 5-ethyl-2-thienyl ketones. researchgate.netd-nb.info

The catalytic cycle typically involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as the decarbonylation of the acyl-palladium intermediate.

The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner, making this a versatile method for the synthesis of a diverse library of thienyl ketones. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling of a Thiophene-2-carbonyl Chloride with Boronic Acids

| Thiophene-2-carbonyl Chloride Derivative | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | ~92 |

| 3-Methylthiophene-2-carbonyl chloride | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | ~88 |

| Thiophene-2-carbonyl chloride | 2-Naphthylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | THF | ~95 |

Stille Cross-Coupling Methodologies for Thiophene Derivatization

The Stille reaction, which couples an organohalide with an organotin compound in the presence of a palladium catalyst, is another powerful method for C-C bond formation. wikipedia.orglibretexts.org this compound can serve as the electrophilic partner in Stille couplings, reacting with various organostannanes to produce thienyl ketones. wiley-vch.deorganic-chemistry.org

This methodology is particularly useful for creating complex molecules due to the stability and functional group tolerance of the organotin reagents. wikipedia.org The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. harvard.edu

The Stille coupling offers a complementary approach to the Suzuki reaction for the synthesis of thienyl ketones and other thiophene derivatives, expanding the synthetic chemist's toolbox for the derivatization of the thiophene core. wiley-vch.deorganic-chemistry.org

Table 3: Representative Stille Cross-Coupling of an Acyl Chloride with Organostannanes

| Acyl Chloride | Organostannane | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | ~80 |

| Benzoyl chloride | Trimethyl(vinyl)stannane | PdCl₂(PPh₃)₂ | PPh₃ | THF | 60 | ~85 |

| 4-Nitrobenzoyl chloride | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ | AsPh₃ | DMF | 80 | ~75 |

Intramolecular Cyclization Reactions

Intramolecular reactions of thiophene derivatives are important for the synthesis of fused heterocyclic systems. This compound, with appropriate modifications to introduce a tethered nucleophile, can be a precursor for such cyclizations.

Studies on Intramolecular Acylation of Thiophene Derivatives

Intramolecular Friedel-Crafts acylation is a powerful method for the construction of cyclic ketones fused to an aromatic ring. nih.gov For a derivative of this compound to undergo such a reaction, a side chain containing a nucleophilic aromatic or aliphatic moiety must be present at a suitable position on the thiophene ring, typically the 3-position, to allow for the formation of a stable 5- or 6-membered ring.

The feasibility and outcome of such intramolecular acylations are governed by several factors, including the length and nature of the tether, the reactivity of the nucleophilic part, and the reaction conditions. The synthesis of thieno[3,2-c]pyran-4-ones, for example, involves a cyclization step where a pyranone ring is fused to the thiophene core. nih.govbgu.ac.il While not a direct intramolecular Friedel-Crafts acylation of a pre-existing aromatic ring, it demonstrates the principle of forming fused ring systems from functionalized thiophenes.

Challenges in intramolecular acylations of thiophene derivatives include controlling the regioselectivity of the cyclization and avoiding intermolecular side reactions. However, with careful substrate design and optimization of reaction conditions, this strategy can provide efficient access to a variety of complex, thiophene-containing polycyclic molecules. nih.govmdpi.comresearchgate.net

Table 4: Representative Intramolecular Cyclization Reactions of Thiophene Derivatives

| Substrate | Reaction Type | Product | Catalyst/Reagent | Yield (%) |

| 3-(2-carboxyphenyl)thiophene-2-carboxylic acid | Intramolecular Acylation | Thieno[3,2-c]isocoumarin | Polyphosphoric acid | ~70 |

| 2-(3-phenoxypropyl)thiophene | Intramolecular Friedel-Crafts Alkylation | Dihydrothieno[2,3-b]chromene | H₂SO₄ | ~65 |

| 2-Amino-3-cyanothiophene derivative | Gewald Reaction/Cyclization | Thieno[2,3-d]pyrimidine | Triethylamine | ~80 |

Solvolysis Kinetics and Mechanistic Pathways

Therefore, the following sections, which are designed to discuss the specific kinetic and mechanistic details of this compound, cannot be populated with the requested scientifically accurate and detailed research findings. The elucidation of reaction mechanisms, application of kinetic equations, and isotope effect studies are all contingent on experimental data that is not available for this specific compound.

Elucidation of SN1 and SN2 Reaction Mechanisms in Binary Solvent Mixtures

A definitive elucidation of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction mechanisms for the solvolysis of this compound in binary solvent mixtures would require the systematic measurement of reaction rates in a variety of solvents with differing ionizing power and nucleophilicity. The analysis of how the rate changes with solvent composition allows for the determination of the transition state's nature and the degree of solvent involvement in the rate-determining step.

In a typical study, one might expect to see a competition between the SN1 pathway, which proceeds through a carbocation intermediate and is favored in polar, protic solvents, and the SN2 pathway, a concerted process favored in polar, aprotic solvents. However, without experimental rate data for this compound, any discussion of its behavior in binary solvents would be purely speculative.

Application of the Extended Grunwald-Winstein Equation

The Extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate solvolysis rates and provide insight into the reaction mechanism. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).

m represents the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).

The values of l and m are determined by plotting log(k/k₀) against NT and YCl for a range of solvents. A high m value (close to 1.0) and a low l value suggest a mechanism with a high degree of charge separation in the transition state, characteristic of an SN1 process. Conversely, a significant l value indicates a greater role for the solvent as a nucleophile in the rate-determining step, which is indicative of an SN2 mechanism.

For analogous compounds, such as 4-methylthiophene-2-carbonyl chloride, such studies have been performed, yielding specific l and m values. However, in the absence of kinetic data for the solvolysis of this compound, an application of the Extended Grunwald-Winstein equation is not possible.

Solvent Kinetic Isotope Effect Studies

Solvent Kinetic Isotope Effect (SKIE) studies, which involve comparing the reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) and its deuterated counterpart (e.g., D₂O, CH₃OD), are instrumental in elucidating the role of the solvent in the reaction mechanism. The ratio of the rate constants, kH/kD, can provide evidence for general base catalysis by the solvent or the degree of nucleophilic involvement in the transition state.

For an SN1 mechanism, the SKIE is typically close to unity. For an SN2 mechanism, the value can vary depending on the specifics of the transition state. A significant SKIE value often points to the solvent acting as a nucleophile in the rate-determining step.

As with the other mechanistic investigations, there are no published SKIE studies for the solvolysis of this compound. Therefore, a quantitative analysis and the mechanistic insights that could be derived from it cannot be provided.

Role of 5 Ethylthiophene 2 Carbonyl Chloride As a Building Block in Advanced Organic Synthesis

Application in Pharmaceutical and Bioactive Compound Synthesis

The thiophene (B33073) ring is a key structural motif in a wide array of pharmacologically active molecules. The use of thiophene-2-carbonyl chloride and its derivatives is instrumental in the synthesis of novel compounds with therapeutic potential.

Thiophene derivatives are known to exhibit a broad spectrum of biological activities. The functionalized thiophene core is a cornerstone in medicinal chemistry for the development of new therapeutic agents. By using building blocks like 5-substituted thiophene-2-carbonyl chlorides, chemists can synthesize libraries of compounds for screening against various diseases. guidechem.comchemimpex.com Research has demonstrated that derivatives containing the thiophene ring possess significant antibacterial, kinase inhibitory, and antiviral properties. bgbchem.com

Table 1: Reported Biological Activities of Thiophene-Based Compounds

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against various strains of bacteria, including Gram-positive and Gram-negative types. nih.gov |

| Antifungal | Shows inhibitory action against fungal strains such as Candida albicans. scispace.com |

| Kinase Inhibitor | Used in the synthesis of compounds that can modulate the activity of kinases, which are crucial in cell signaling and are often targets in cancer therapy. bgbchem.com |

| Antiviral | Serves as an intermediate for molecules designed to combat viral infections. bgbchem.com |

The thiophene-2-carbonyl chloride scaffold is a key precursor for synthesizing thiourea (B124793) and thioureide derivatives, many of which have been investigated for their pharmacological properties. The synthesis typically involves a two-step process. First, thiophene-2-carbonyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like dry acetone (B3395972) to form an in situ thiophene-2-carbonyl isothiocyanate intermediate. This reactive intermediate is then condensed with a primary or secondary amine to yield the final N,N-disubstituted-N'-(thiophene-2-carbonyl)-thiourea product. scispace.com

This synthetic route has been successfully employed to create a variety of thiourea derivatives that have been screened for biological activity. Notably, certain compounds synthesized through this method have demonstrated significant antifungal activity against pathogenic strains like C. albicans, C. glabrata, and C. tropicalis. scispace.com

Thiophene-2-carbonyl chloride is a foundational material for constructing more complex nitrogen-containing heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are prominent in many pharmaceutical compounds. researchgate.net The general strategy involves converting the acyl chloride into a carbohydrazide (B1668358) or a thiosemicarbazide (B42300), which then undergoes cyclization.

1,2,4-Triazoles: Thiophene-2-carbohydrazide, which can be derived from the corresponding acyl chloride, serves as a key intermediate. Reacting the carbohydrazide with haloaryl isothiocyanates produces N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides. These intermediates can then be cyclized by heating in an aqueous sodium hydroxide (B78521) solution to yield the desired 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com

1,3,4-Oxadiazoles: Synthesis of the 1,3,4-oxadiazole (B1194373) ring can be achieved from thiosemicarbazide precursors derived from the initial acyl chloride. For instance, a 5-chloro-3-methyl-2-benzofuran carbohydrazide was condensed with phenyl isothiocyanate, and the resulting thiosemicarbazide was cyclized using iodine and potassium iodide in ethanol (B145695) to form a 5-anilino-2-(benzofuran-2-yl)-1,3,4-oxadiazole. ijpsonline.com Other methods involve the cyclodesulfurization of thiosemicarbazides using various coupling reagents. nih.gov

The thiophene moiety is also utilized as a bioisostere for the phenyl group in the design of complex opioid analogues. While not a direct application of 5-ethylthiophene-2-carbonyl chloride, the synthesis of thiofentanyl, an analog of the potent analgesic fentanyl, highlights the importance of thiophene precursors in this area. The synthesis of thiofentanyl involves the alkylation of 4-piperidone (B1582916) with 2-(thiophen-2-yl)ethyl methanesulfonate, followed by reductive amination and subsequent acylation to yield the final product. nih.gov This demonstrates the role of thiophene-containing building blocks in creating structurally complex and pharmacologically potent molecules in the field of anesthesiology and pain management. nih.govnih.gov

Utilization in Agrochemical Development and Research

The thiophene-2-carbonyl chloride framework is not only vital in pharmaceuticals but also serves as a critical intermediate in the agrochemical industry for the development of modern pesticides. guidechem.comchemimpex.com

Research into new classes of insecticides has identified 1,2,4-triazoles as a promising family of compounds with targeted insecticidal activities and low mammalian toxicity. Specifically, halogenated derivatives of 2-thiophenecarbonyl chloride are essential building blocks for the C-ring portion of certain 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. google.com

These insecticides are being investigated for broad-spectrum control of both chewing and sap-feeding pests, making them valuable for crop protection. nih.gov

Table 2: Thiophene Building Blocks in Insecticide Synthesis

| Thiophene Precursor Example | Target Insecticide Class | Application |

|---|---|---|

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazoles | Control of aphids, mites, and whiteflies in food crops and ornamentals. |

The development of efficient synthetic routes to these halogenated thiophene building blocks is crucial for the advancement and potential manufacturing of this new class of insecticides.

Contribution to Material Science Research and Development

This compound is a versatile building block in the field of material science, primarily due to the unique properties of the thiophene ring. Thiophene and its derivatives are key components in the synthesis of a variety of functional materials, including those with specific luminescence, redox, and electronic transport properties. researchgate.net The ethyl group at the 5-position and the reactive carbonyl chloride at the 2-position allow for its incorporation into larger, more complex molecular architectures, enabling the fine-tuning of material properties.

While direct applications of this compound are often specific to proprietary industrial research, its structural analogue, 5-Chlorothiophene-2-carbonyl chloride, is noted for its value in creating specialty polymers and materials, contributing to advancements in coatings and adhesives. chemimpex.com This suggests a similar potential for the ethyl-substituted variant in the development of novel polymers where the ethyl group can enhance solubility and modify the polymer's morphological and electronic characteristics. The availability of this compound from various suppliers for research and development purposes underscores its role as a monomer and intermediate in creating new materials. bldpharm.com

Precursor in the Production of Conductive Polymers

Polythiophenes are a major class of conductive polymers, valued for their stability and tunable electronic properties. nih.gov The synthesis of these polymers often relies on the polymerization of substituted thiophene monomers. This compound serves as a potential precursor for creating functionalized polythiophenes. The carbonyl chloride group is highly reactive and can be converted into various functionalities suitable for different polymerization mechanisms.

For instance, it can be transformed into an ester or amide, which can then be polymerized. A related compound, Ethyl 2,5-dibromothiophene-3-carboxylate, is used in the synthesis of high-efficiency polymer semiconductors for organic photovoltaics. ossila.com This highlights a synthetic strategy where a thiophene carboxylate derivative is a key monomer. This compound can be readily converted to similar ester derivatives, which could then be used to build polymer backbones.

The ethyl group at the 5-position is particularly significant. Alkyl side chains on the polythiophene backbone are crucial for improving the polymer's solubility in organic solvents, which is essential for solution-based processing and fabrication of thin-film electronic devices. The presence of the ethyl group would be expected to enhance the processability of the resulting polymer without dramatically altering the electronic properties of the thiophene ring. While specific research detailing the direct polymerization of this compound is not prevalent in public literature, its structure makes it a valuable candidate for the synthesis of custom-designed conductive and semiconductive polymers for applications in electronics.

Table 1: Potential Polymer Properties Influenced by this compound

| Feature of Monomer | Corresponding Polymer Property | Rationale |

| Thiophene Ring | π-Conjugated Backbone / Conductivity | The inherent aromatic and electron-rich nature of the thiophene ring allows for delocalization of electrons along the polymer chain, which is the basis for electrical conductivity. |

| Ethyl Group at C5 | Increased Solubility and Processability | The alkyl side chain disrupts interchain packing, reducing crystallinity and increasing solubility in common organic solvents, facilitating device fabrication from solution. |

| Carbonyl Group | Functionalization / Modified Electronic Properties | The carbonyl group is electron-withdrawing and can be used as a handle to attach other functional groups, allowing for fine-tuning of the polymer's HOMO/LUMO energy levels and other properties. |

Role in Specialty Chemical Manufacturing and Research

In the broader context of chemical synthesis, thiophene-2-carbonyl chlorides are recognized as important intermediates for producing high-value specialty chemicals, including pharmaceuticals and agrochemicals. google.com For example, the parent compound, thiophene-2-carbonyl chloride, is a key raw material in the synthesis of the nematicide Tioxazafen. google.comacs.org Similarly, 5-Chlorothiophene-2-carbonyl chloride is a crucial intermediate for the anticoagulant drug Rivaroxaban. google.com

Following this pattern, this compound functions as a valuable building block for synthesizing complex molecules where a 5-ethyl-2-thenoyl moiety is required. Its acyl chloride group provides a reactive site for forming stable amide or ester linkages through reactions with amines and alcohols, respectively. This reactivity is fundamental to its role in building a diverse range of target molecules in medicinal and agricultural chemistry research. chemimpex.com

The compound is utilized in research laboratories to explore new reaction pathways and to synthesize novel compounds for biological screening. chemimpex.com For instance, a related compound, Ethyl 2-Amino-5-ethylthiophene-3-carboxylate, is used to synthesize inhibitors of enzymes like thymidylate synthase, which are targets for antitumor agents. chemicalbook.com This demonstrates the utility of the 5-ethylthiophene scaffold in developing biologically active molecules. Therefore, this compound is a key intermediate for researchers creating novel specialty chemicals for a wide array of applications.

Computational and Theoretical Investigations of 5 Ethylthiophene 2 Carbonyl Chloride

Electronic Structure and Reactivity Modeling

Computational modeling serves as a powerful tool to predict the intrinsic properties of a molecule, offering insights into its stability, electronic characteristics, and potential reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 5-ethylthiophene-2-carbonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its ground-state molecular properties. nih.gov

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: This data is illustrative and represents the type of results generated from DFT calculations.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1125.456 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.195 |

| C-Cl Bond Length (Å) | 1.798 |

| Highest Vibrational Frequency (cm-1) | 3105 (C-H stretch) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorfrancis.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net

Table 2: Hypothetical FMO Properties of this compound (Note: This data is illustrative and represents the type of results generated from FMO analysis.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways that are often difficult to probe experimentally.

A key reaction for this compound is nucleophilic acyl substitution. masterorganicchemistry.com Computational studies can elucidate the mechanism of such a reaction, for instance, with a nucleophile like ammonia (B1221849) or an alcohol. The calculations would aim to distinguish between a concerted (SN2-like) mechanism and a stepwise pathway involving a tetrahedral intermediate. nih.govresearchgate.net

This involves locating all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the energy surface, representing the energy maximum along the reaction coordinate. researchgate.net Its structure is confirmed by vibrational analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By identifying the structures and energies of these species, the most likely reaction pathway can be determined.

Reactions are rarely performed in the gas phase; the solvent can have a profound effect on reaction rates and mechanisms. acs.org Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. ucsb.edu In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing geometry optimizations and energy calculations with a PCM, one can model how a solvent stabilizes or destabilizes reactants, intermediates, and transition states. For a nucleophilic acyl substitution involving this compound, polar solvents would be expected to stabilize charged intermediates and polar transition states, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. mdpi.comrsc.org

Once the energies of the reactants, transition states, and products have been calculated (both in the gas phase and in solution), a reaction energy profile can be constructed. researchgate.net This profile visually represents the energy changes that occur as the reaction progresses.

From this profile, the activation energy (Ea)—the energy difference between the reactants and the transition state—can be determined. The activation energy is the primary factor controlling the reaction rate. According to transition state theory, this value can be used to calculate the theoretical rate constant for the reaction. By comparing the activation energies for different possible pathways, chemists can predict which reaction is kinetically favored. nih.gov For example, calculations could predict whether a reaction is likely to proceed via a stepwise or concerted mechanism by comparing the activation barriers of the rate-determining steps for each path.

Conformational Analysis and Molecular Dynamics Simulations (General relevance to molecular behavior and interactions)

Molecular dynamics simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.com These simulations can reveal how this compound would behave in different environments, such as in a solvent or interacting with a biological target. An MD simulation would typically involve defining a force field for the molecule, which describes the potential energy of the system based on the positions of its atoms. The simulation then solves Newton's equations of motion for the atoms over a series of small time steps, generating a trajectory of the molecule's movement. Analysis of this trajectory can provide insights into stable conformations, the flexibility of the molecule, and the nature of its intermolecular interactions. For example, MD simulations have been used to study the interaction of analytes with thiophene (B33073) polymers, analyzing parameters like total energy, density, and radial distribution functions to understand these interactions at a molecular level. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Derivations for Thiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. Computational approaches are extensively used to derive SARs for thiophene derivatives, providing insights into how the chemical structure of these compounds influences their biological activity or material properties. dntb.gov.uaresearchgate.net These methods are broadly applicable and can be used to understand the SAR of this compound and its derivatives.

One of the primary computational techniques used in SAR is Quantitative Structure-Activity Relationship (QSAR) modeling. 2D-QSAR studies on substituted thiophene carboxamide derivatives, for instance, have been used to design novel anti-tubercular agents. jetir.org In a typical 2D-QSAR study, various molecular descriptors (e.g., topological, electronic, and spatial parameters) are calculated for a series of compounds with known activities. Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed activity. Such models can help in predicting the activity of new, unsynthesized compounds and in identifying the key structural features that are important for activity.

Another powerful computational approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor. nih.gov This technique is invaluable for understanding the molecular basis of a drug's mechanism of action. For thiophene derivatives, docking studies have been used to explain the interactions between the compounds and the amino acid residues of an enzyme's active site. nih.gov For this compound derivatives, docking could be employed to predict their binding affinity to a specific target and to guide the design of more potent analogs.

Furthermore, Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that can be related to the molecule's reactivity and stability. mdpi.com DFT studies on thiophene-2-carboxamide derivatives have been used to study their molecular and electronic properties, which were then correlated with their antioxidant and antibacterial activities. dntb.gov.ua

The following table summarizes some of the computational methods used in SAR studies of thiophene derivatives and their applications:

| Computational Method | Application in SAR of Thiophene Derivatives | Key Findings from Studies on Related Compounds |

| 2D-QSAR | Predicting the biological activity of new derivatives based on molecular descriptors. | Identified key topological and electronic parameters influencing the anti-tubercular activity of thiophene carboxamides. jetir.org |

| Molecular Docking | Simulating the binding of thiophene derivatives to biological targets to understand interaction mechanisms. | Explained the interactions between thiophene-2-carboxamide derivatives and enzyme active sites, aiding in the design of potent inhibitors. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties (e.g., HOMO-LUMO gap) to correlate with reactivity and biological activity. | Showed a correlation between the electronic properties of thiophene derivatives and their antioxidant and antibacterial activities. dntb.gov.uamdpi.com |

| Molecular Dynamics (MD) Simulations | Studying the stability and dynamics of ligand-protein complexes over time. | Confirmed the stability of thiophene carboxamide-tubulin complexes, supporting their potential as anticancer agents. mdpi.com |

These computational approaches provide a robust framework for deriving SARs for thiophene derivatives and can be effectively applied to guide the design and optimization of new compounds based on the this compound scaffold for various applications.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 5-Ethylthiophene-2-carbonyl chloride to ensure safety and stability?

- Methodological Answer :

- Handling : Use chemical-resistant gloves (e.g., nitrile or neoprene) and lab coats. Conduct all procedures in a fume hood to ensure adequate ventilation and minimize inhalation risks .

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and degradation. Avoid contact with strong oxidizing agents, bases, or acids, as these may trigger hazardous reactions (e.g., hydrolysis or decomposition) .

- Cleanup : Use inert absorbents (e.g., sand) to contain spills. Avoid releasing the compound into the environment, as decomposition products include sulfur oxides and carbon monoxide .

Q. How does this compound behave under varying temperature and pH conditions?

- Methodological Answer :

- Thermal Stability : The compound is stable under normal laboratory conditions but decomposes at elevated temperatures (>100°C), producing CO, CO₂, and sulfur oxides. Use thermogravimetric analysis (TGA) to monitor decomposition thresholds .

- pH Sensitivity : Avoid exposure to strong acids or bases, which may accelerate hydrolysis. To study pH-dependent reactivity, conduct controlled experiments in buffered solutions (e.g., phosphate or acetate buffers) and monitor reaction progress via FTIR or NMR for carbonyl group changes .

Q. What methods are recommended for synthesizing and characterizing this compound?

- Methodological Answer :

- Synthesis : React 5-ethylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Purify via vacuum distillation, and confirm yield by gravimetric analysis .

- Characterization :

- NMR : Use ¹H/¹³C NMR to verify the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.9 ppm for CH₂) and carbonyl chloride (δ ~170 ppm in ¹³C).

- IR : Confirm the C=O stretch at ~1750–1800 cm⁻¹ and C-Cl at ~550–850 cm⁻¹ .

- Mass Spectrometry : Compare the molecular ion peak (M⁺) with the theoretical molecular weight (C₇H₇ClOS: 174.64 g/mol) .

Advanced Research Questions

Q. How can researchers overcome analytical challenges in detecting trace byproducts during reactions involving this compound?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC with a UV detector (λ = 220–280 nm) to separate and identify byproducts like ethylthiophene derivatives or sulfur oxides .

- Quantitative Analysis : Employ internal standards (e.g., deuterated analogs) to improve accuracy in quantifying low-abundance species.

- Cross-Validation : Compare decomposition profiles with reference data from thermal studies (e.g., TGA-DSC coupled with FTIR for evolved gas analysis) .

Q. How can conflicting literature data on the compound’s stability be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, fixed humidity levels) to isolate variables causing discrepancies .

- Advanced Spectroscopy : Use time-resolved Raman spectroscopy to monitor real-time structural changes during decomposition.

- Computational Modeling : Perform DFT calculations to predict thermodynamic stability and compare results with empirical data .

Q. What experimental strategies are effective for studying the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with amines or alcohols in aprotic solvents (e.g., THF or DCM). Monitor intermediates via UV-Vis spectroscopy .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in H₂O) to track hydrolysis pathways. Analyze products using LC-MS or 2D NMR (e.g., HSQC for bond connectivity) .

- Competitive Reactions : Compare reactivity with structurally similar nucleophiles (e.g., primary vs. secondary amines) to elucidate steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.